The compound can be sourced from various chemical suppliers and is often studied in the context of drug discovery and development. It falls within the classification of indazoles and is specifically categorized as a tetrahydroindazole derivative. Its structural characteristics and pharmacological properties make it a candidate for further research in analgesic applications.
The synthesis of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves several key methods:
These methods highlight the versatility in synthesizing derivatives of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one and its potential for structural modifications.
The molecular structure of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one features a fused bicyclic system comprising an indazole ring. Key structural details include:
Computational studies using density functional theory have been employed to analyze bond lengths and angles within this compound. These studies provide insights into its electronic structure and stability.
3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one participates in several notable chemical reactions:
These reactions underline the compound's potential as a scaffold for developing new therapeutic agents.
The mechanism of action for 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one primarily involves its interaction with opioid receptors:
The physical and chemical properties of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one are crucial for understanding its behavior in various applications:
These properties are essential for evaluating its suitability in drug formulation and delivery systems.
3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several promising applications in scientific research:
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a bicyclic organic compound with the systematic IUPAC name 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. Its molecular formula is C₁₀H₁₄N₂O, corresponding to a molecular weight of 178.23 g/mol [1] [9]. The structure comprises a partially saturated indazole core featuring a cyclohexanone ring fused to a pyrazole moiety. Key substituents include methyl groups at positions 3, 6, and 6, which influence stereoelectronic properties. The compound’s InChI Key (HPTQHXKWSUVNNR-UHFFFAOYSA-N) and SMILES (CC1=C2C(=NN1)CC(C)(C)CC2=O) provide unambiguous descriptors for database searches [1] .
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
CAS Registry Number | 16315-16-5 |
Molecular Formula | C₁₀H₁₄N₂O |
Molecular Weight | 178.23 g/mol |
Melting Point | 102–104°C |
Density (Predicted) | 1.120 ± 0.06 g/cm³ |
pKa (Predicted) | 12.32 ± 0.40 |
Storage Temperature | 2–8°C |
The compound typically presents as a pale yellow solid with a purity ≥95% in commercial sources [1] [5]. Its spectral signatures include distinct NMR shifts: the pyrazole 3-CH proton resonates at δ 2.1–2.3 ppm, while the cyclohexanone methylene groups appear near δ 2.5 ppm [6].
The primary synthetic route involves cyclocondensation of 2-acetyldimedone (2-acetyl-5,5-dimethylcyclohexane-1,3-dione) with hydrazine derivatives under reflux conditions [6]. This reaction proceeds via enol-keto tautomerism, where the triketone’s electrophilic carbonyl carbon attacks the nucleophilic hydrazine nitrogen. A critical intermediate, 2-[(dimethylamino)methylene]cyclohexane-1,3-dione, is generated using N,N-dimethylformamide dimethyl acetal (DMF-DMA) before cyclization [6].
Tautomeric equilibria significantly impact yield: the product exists as N1-H (1,4-dihydro) and N2-H (4,5-dihydro) isomers, with the N2 isomer dominating (75–80%) in alkyl/acyl derivatives [6]. Solvent polarity modulates this equilibrium; nonpolar solvents favor the N1 tautomer. Optimization strategies include:
Table 2: Optimization of Cyclocondensation
Parameter | Standard Conditions | Optimized Approach | Impact on Yield |
---|---|---|---|
Solvent | Dichloromethane | Toluene | +15% |
Catalyst | None | Triethylamine (5 mol%) | +22% |
Reaction Time | 12 hours | 8 hours | +10% |
Hydrazine Derivative | Hydrazine hydrate | Methylhydrazine | N2 isomer selectivity |
The indazolone scaffold undergoes site-selective functionalization at C5 and N1 positions. Bromination using trimethylphenylammonium tribromide yields 5-bromo-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one and its 5,5-dibromo analog, separable via flash chromatography [6] [8]. These halides serve as precursors for cross-coupling:
Acylation at N1 requires stringent anhydrous conditions to suppress hydrolysis. Cyclopropanecarbonyl chloride generates a mixed N1/N2-acylated product (ratio 1:4 N2/N1), resolvable by preparative HPLC [6].
This indazolone serves as a versatile synthon for complex heterocycles:
Table 3: Key Intermediates and Applications
Intermediate | Synthetic Route | Downstream Application |
---|---|---|
5-Bromo-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | Bromination with PhMe₃N⁺Br₃⁻ | Cross-coupling for biaryl analogs |
1-(1-Methyl-1H-benzimidazol-2-yl) analog | N1-Alkylation | Fungicidal agents [10] |
4-Amino-1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | Reductive amination | Human neutrophil elastase inhibitors [6] |
Commercial suppliers list this indazolone at $45–$1,018 per gram, reflecting its value as a building block . Its role in generating opioid agonists [3], elastase inhibitors [6], and fungicides [10] underscores its synthetic utility.